n-Methoxybenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methoxybenzo[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a methoxy group and a carboxamide functional group in its structure makes this compound a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize benzo[b]thiophene-3-carboxamides involves the rhodium-catalyzed cyclization of (ortho-alkynyl)phenyl methoxymethyl sulfides in the presence of isocyanates . This method proceeds under mild conditions, typically at room temperature to 50°C, and provides an efficient route to substituted benzo[b]thiophene-3-carboxamide derivatives.
Industrial Production Methods
Industrial production methods for n-Methoxybenzo[b]thiophene-3-carboxamide are not extensively documented in the literature. the use of catalytic processes and scalable reaction conditions, such as those involving rhodium catalysts, are likely to be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
n-Methoxybenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
n-Methoxybenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of n-Methoxybenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. For example, it may inhibit certain kinases or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position.
Benzofuran-2-carboxamide: Contains an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness
n-Methoxybenzo[b]thiophene-3-carboxamide is unique due to the presence of both a methoxy group and a carboxamide group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-methoxy-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C10H9NO2S/c1-13-11-10(12)8-6-14-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12) |
InChI Key |
MJRJDTTVSAIYKB-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.